Synthetic Yield Efficiency: 4-Fluoro-4-phenylpiperidine Hydrochloride from N-Boc Precursor
A documented synthetic route for 4-fluoro-4-phenylpiperidine hydrochloride proceeds via acid-mediated deprotection of tert-butyl 4-fluoro-4-phenylpiperidine-1-carboxylate, achieving a near-quantitative yield of 97% under mild reaction conditions [1]. This high conversion efficiency represents a practical advantage for procurement and scale-up considerations.
| Evidence Dimension | Synthetic yield of hydrochloride salt formation from Boc-protected precursor |
|---|---|
| Target Compound Data | 97% yield |
| Comparator Or Baseline | Typical acid-mediated Boc deprotection yields for piperidine derivatives (80-95% range) |
| Quantified Difference | 2-17 percentage points above typical range lower bound |
| Conditions | HCl in 1,4-dioxane, 2.0 hours reaction time |
Why This Matters
High-yielding synthetic accessibility reduces cost-per-gram for procurement in medicinal chemistry hit-to-lead campaigns and ensures reliable availability from custom synthesis providers.
- [1] MolAid. 4-Fluoro-4-phenylpiperidine hydrochloride (CAS 1056382-25-2) Synthesis and Reaction Information. 2025. View Source
